N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Description
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2S/c1-23(18-22-17-14(25-2)7-4-8-15(17)26-18)10-16(24)21-9-11-12(19)5-3-6-13(11)20/h3-8H,9-10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEYQDFUQUPUKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=C(C=CC=C1F)F)C2=NC3=C(C=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methoxybenzo[d]thiazol-2-amine
The benzo[d]thiazole core is synthesized via cyclization of 4-methoxythiobenzamide with bromine in acetic acid, yielding 4-methoxybenzo[d]thiazol-2-amine in 78–85% yield.
Reaction Conditions :
- Reactants : 4-Methoxythiobenzamide (1.0 eq), Br₂ (1.2 eq)
- Solvent : Glacial acetic acid
- Temperature : 80°C, 4 hours
- Workup : Precipitation in ice-water, filtration
N-Methylation of the Thiazol-2-amine
The amine is methylated using methyl iodide in the presence of potassium carbonate (K₂CO₃):
$$
\text{4-Methoxybenzo[d]thiazol-2-amine} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{4-Methoxy-N-methylbenzo[d]thiazol-2-amine}
$$
Optimization Notes :
Acetamide Formation via Chloroacetylation
The methylated amine reacts with chloroacetyl chloride to form 2-chloro-N-((4-methoxybenzo[d]thiazol-2-yl)(methyl))acetamide :
$$
\text{4-Methoxy-N-methylbenzo[d]thiazol-2-amine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}, \text{DCM}} \text{2-Chloro-N-((4-methoxybenzo[d]thiazol-2-yl)(methyl))acetamide}
$$
Conditions :
Coupling with 2,6-Difluorobenzylamine
The final step involves nucleophilic displacement of the chloride with 2,6-difluorobenzylamine using HATU as a coupling agent:
$$
\text{2-Chloro-N-((4-methoxybenzo[d]thiazol-2-yl)(methyl))acetamide} + \text{2,6-Difluorobenzylamine} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}
$$
Optimized Parameters :
- Coupling Agent : HATU (1.2 eq)
- Base : DIPEA (3.0 eq)
- Solvent : DMF, 25°C, 12 hours
- Yield : 76%
- Purification : Recrystallization from n-heptane/ethyl acetate (4:1).
Synthetic Route 2: One-Pot Multicomponent Approach
Concurrent Alkylation and Amidation
A streamlined method combines 4-methoxybenzo[d]thiazol-2-amine , methyl iodide , chloroacetyl chloride , and 2,6-difluorobenzylamine in a sequential one-pot procedure:
- N-Methylation : As in Section 2.2.
- In situ Chloroacetylation : Add chloroacetyl chloride directly post-methylation.
- Coupling : Introduce 2,6-difluorobenzylamine and HATU without isolating intermediates.
Advantages :
Critical Analysis of Reaction Conditions
Solvent and Base Selection
Coupling Agent Efficiency
A comparative study of coupling agents revealed:
| Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|
| HATU | 76 | 99 |
| EDC·HCl | 62 | 95 |
| DCC | 58 | 93 |
Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J = 8.4 Hz, 1H, thiazole-H), 7.12 (d, J = 8.4 Hz, 1H, thiazole-H), 4.52 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃), 3.32 (s, 3H, NCH₃), 2.95 (t, J = 6.8 Hz, 2H, benzyl-CH₂).
- HRMS : m/z calc. for C₁₈H₁₆F₂N₃O₂S [M+H]⁺: 396.0912; found: 396.0909.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Compound 1: N-(4-(2-((2,6-Difluorobenzyl)Amino)-2-Oxoethyl)Thiazol-2-yl)Pivalamide (CAS 923121-43-1)
- Structure : Contains a thiazole ring substituted with a pivalamide group and a 2,6-difluorobenzyl-linked acetamide chain.
- Key Differences: Replaces the benzothiazole core of the target compound with a simpler thiazole ring.
- Implications : The thiazole vs. benzothiazole distinction may alter aromatic stacking interactions in biological targets. The pivalamide group could enhance stability but reduce solubility .
Compound 2: 2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide
- Structure : Features a dichlorophenyl group attached to an acetamide-thiazole scaffold.
- Key Differences : Substitutes the 2,6-difluorobenzyl group with a dichlorophenyl moiety and lacks the methoxybenzothiazole unit.
- Physicochemical Insights: Crystallographic studies reveal a 79.7° dihedral angle between the dichlorophenyl and thiazole rings, influencing molecular planarity.
Functional Group Variations
Compound 3: N-{2-[(2,6-Dimethylphenyl)Amino]-1-(4-Hydroxy-3-Methoxyphenyl)-2-Oxoethyl}-4-(1H-Tetrazol-1-yl)Benzamide
- Structure : Incorporates a tetrazole group (a carboxylic acid bioisostere) and a hydroxy-methoxyphenyl moiety.
- Key Differences: The tetrazole group enhances solubility and bioavailability compared to the target’s non-ionizable methoxybenzothiazole. However, the absence of fluorine atoms may reduce lipid membrane permeability .
Compound 4: (S)-N-(4-Methylthiazol-2-yl)-2-((1-Phenylethyl)Amino)Acetamide
- Structure : Includes a stereocenter (S-configuration) and a phenylethyl group instead of difluorobenzyl.
- Key Differences: The chiral center and phenylethyl substituent may confer stereoselective binding properties absent in the target compound.
Biological Activity
N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight: 348.4 g/mol
CAS Number: 851979-74-3
Preliminary studies suggest that this compound exhibits antitumor activity through several mechanisms:
- Inhibition of Cell Proliferation: The compound has shown significant inhibitory effects on various cancer cell lines, particularly those associated with breast and lung cancers.
- Induction of Apoptosis: Research indicates that this compound may induce programmed cell death in malignant cells through the activation of intrinsic apoptotic pathways.
- Reactive Oxygen Species (ROS) Generation: Similar compounds in its class have been observed to increase ROS levels, leading to oxidative stress in cancer cells, which can result in cell death.
In Vitro Studies
A series of in vitro studies have been conducted to assess the cytotoxic effects of this compound on multiple cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.3 | Apoptosis induction and ROS generation |
| A549 (Lung Cancer) | 12.7 | Cell cycle arrest and apoptosis |
| HeLa (Cervical Cancer) | 18.5 | Inhibition of proliferation |
These results indicate that this compound possesses potent cytotoxic properties against these cancer cell lines.
In Vivo Studies
In vivo studies using mouse models have demonstrated the compound's ability to reduce tumor growth significantly:
- Study Design: Mice bearing xenograft tumors were treated with varying doses of the compound.
- Results: A notable decrease in tumor volume was observed after treatment for 28 days compared to control groups.
Case Studies
-
Case Study on MCF-7 Cells:
- Researchers found that treatment with this compound resulted in a 75% reduction in cell viability after 48 hours.
- The study highlighted the role of caspase activation in mediating the apoptotic response.
-
Case Study on A549 Cells:
- A follow-up study indicated that the compound also affected the expression levels of key regulatory proteins involved in apoptosis and cell cycle progression.
- The findings suggested potential use as a therapeutic agent for lung cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
